Isopropyl-d6 Nitrile
Description
Properties
CAS No. |
174736-88-0 |
|---|---|
Molecular Formula |
C4H7N |
Molecular Weight |
75.144 |
IUPAC Name |
3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3/i1D3,2D3 |
InChI Key |
LRDFRRGEGBBSRN-WFGJKAKNSA-N |
SMILES |
CC(C)C#N |
Synonyms |
Isobutyronitrile-d6; 1-Cyano-1-methylethane-d6; 2-Cyanopropane-d6; 2-Methylpropanenitrile-d6; 2-Methylpropionitrile-d6; Dimethylacetonitrile-d6; Isobutanenitrile-d6; Isopropyl cyanide-d6; Isopropyl nitrile-d6; NSC 60536-d6; α-Methylpropanenitrile-d6; |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Isopropyl D6 Nitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural verification and analysis of isotopically labeled compounds. For Isopropyl-d6 Nitrile, various NMR techniques provide definitive information on the extent and position of deuterium (B1214612) incorporation, as well as insights into its solution-state structure.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a primary method for confirming the successful deuteration and distribution of isotopes within the molecule.
In the ¹H NMR spectrum of this compound, the most telling feature is the absence of the signal that would typically correspond to the six protons of the two methyl groups in its non-deuterated counterpart, isobutyronitrile (B166230). The spectrum is simplified, ideally showing only a singlet for the methine proton, confirming that deuteration has occurred specifically at the methyl positions. The disappearance of signals in proton NMR is a key indicator of the effectiveness of a deuteration process. magritek.com
¹³C NMR spectroscopy provides further confirmation. While the chemical shifts of the carbon atoms are only slightly affected by the attached deuterium (an effect known as an isotopic shift), the coupling patterns change significantly. The carbon atoms of the deuterated methyl groups (CD₃) will exhibit a complex multiplet structure due to coupling with deuterium, which has a nuclear spin of I=1. This is in contrast to the quartet observed for a ¹³C-¹H₃ group. The methine carbon signal would also be affected, changing from a doublet in the proton-coupled spectrum of the non-deuterated compound to a singlet, assuming complete deuteration of the methyl groups. These spectral changes provide unambiguous evidence of the deuterium distribution. acs.org
Table 1: Expected NMR Chemical Shift Data for this compound
| Atom Position ((CD₃)₂CHCN) | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Expected ²H Shift (ppm) |
| CH (methine) | ~2.9 | ~21 | N/A |
| CD₃ (methyl) | N/A | ~19 | ~1.3 |
| CN (nitrile) | N/A | ~123 | N/A |
Note: Expected values are based on data for isobutyronitrile and general principles of NMR spectroscopy. Chemical shifts can vary based on solvent and concentration. carlroth.com
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unequivocal proof of their location within the molecular structure. magritek.com For this compound, the sample is typically dissolved in a non-deuterated solvent to avoid overwhelming solvent signals. illinois.edu
The ²H NMR spectrum is expected to show a single resonance corresponding to the six equivalent deuterium atoms of the two -CD₃ groups. The chemical shift in ²H NMR is essentially identical to that of protons in the same chemical environment. illinois.edu Therefore, the deuterium signal would appear at approximately the same chemical shift as the methyl protons in non-deuterated isobutyronitrile. This technique serves as a powerful method for positional isotope mapping, confirming that the deuterium labels are precisely where they are intended to be. It is worth noting that deuterium signals typically have broader natural line shapes compared to their proton counterparts. magritek.com
Advanced, multi-dimensional NMR techniques can be applied to study the three-dimensional structure and dynamic processes of this compound in solution. numberanalytics.com
Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment can reveal through-space correlations between nuclei. numberanalytics.com In this case, a NOESY experiment could be used to probe the spatial proximity between the methine proton and the deuterated methyl groups. This can provide information about the preferred rotational conformation (rotamers) around the C-C bond and the dynamics of this rotation.
These advanced methods, while complex, provide a deeper level of structural and dynamic information that is not accessible from simple one-dimensional spectra. dss.go.th
Deuterium NMR (2H NMR) for Positional Isotope Mapping
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution and provides detailed information about molecular structure and bonding. dtic.milresearchgate.net
The nitrile group (C≡N) has a strong and sharp characteristic absorption in the infrared spectrum. spectroscopyonline.com For saturated aliphatic nitriles like isobutyronitrile, this C≡N stretching vibration typically occurs in the range of 2240-2260 cm⁻¹. spectroscopyonline.com
The most dramatic effect of deuteration in the vibrational spectrum is observed in the modes directly involving the substituted atoms. researchgate.net The replacement of the six methyl protons with deuterium atoms in this compound results in significant shifts of the C-H vibrational modes to lower frequencies.
The C-H stretching vibrations, typically found in the 2850-3000 cm⁻¹ region, are replaced by C-D stretching vibrations. Due to the heavier mass of deuterium, these C-D stretches appear at a much lower frequency, generally in the 2100-2250 cm⁻¹ region. Similarly, the C-H bending (scissoring and rocking) vibrations, which appear in the fingerprint region (e.g., 1350-1470 cm⁻¹), also shift to lower wavenumbers upon deuteration. sigmaaldrich.comosti.gov These predictable shifts provide a clear spectral signature for deuteration and allow for detailed assignment of the molecule's vibrational modes.
Table 2: Comparison of Key Expected Vibrational Frequencies (cm⁻¹) for Isopropyl Nitrile and this compound
| Vibrational Mode | Isopropyl Nitrile (Non-deuterated) | This compound |
| C-H Stretch (methyl) | ~2980 - 2870 | Absent |
| C-D Stretch (methyl) | Absent | ~2250 - 2100 |
| C≡N Stretch | ~2250 | ~2245 (Slightly Shifted) |
| C-H Bend (methyl) | ~1470, ~1370 | Absent |
| C-D Bend (methyl) | Absent | Lower frequency (e.g., ~950-1100) |
Note: These are approximate frequency ranges. Actual values can vary. The C-D frequencies are estimated based on the C-H frequencies and the mass difference. sigmaaldrich.coms-a-s.org
Analysis of C≡N Stretching Frequencies and Isotopic Shifts
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Pathway Analysis
High-resolution mass spectrometry is an indispensable tool for analyzing deuterated compounds. Its ability to measure mass-to-charge ratios with high accuracy allows for the determination of elemental compositions and the assessment of isotopic enrichment.
Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. For this compound, the expected protonated molecule would be [C₄H₂D₆N]⁺. One of the interesting phenomena observed in the ESI-MS of nitriles is their potential for in-source reduction to the corresponding primary amines. nih.govansto.gov.au Studies have shown that nitriles can form adducts with ethylamine, a reduction product of the common mobile phase solvent acetonitrile (B52724). nih.govansto.gov.au This was confirmed using deuterated acetonitrile. nih.govansto.gov.au Therefore, in the analysis of this compound, it is crucial to monitor for the presence of an ion corresponding to the protonated form of its reduced amine analog, Isopropyl-d6 amine ([C₄H₄D₆N]⁺).
The gas-phase ion chemistry of nitriles is complex and can involve rearrangements and specific fragmentation pathways. colorado.eduresearchgate.netmdpi.com High-resolution mass spectrometry allows for the precise measurement of precursor and product ions, which is critical for determining the elemental formula and assessing the isotopic purity. nih.gov The isotopic distribution of the molecular ion cluster can be analyzed to calculate the percentage of deuterium incorporation. ansto.gov.au By comparing the relative abundances of the H/D isotopolog ions (from D0 to D6), a precise isotopic purity value can be determined. nih.govresearchgate.net
Table 1: Theoretical HRMS Data for Isotopic Purity Analysis of Protonated this compound
| Isotopologue Formula | Nominal Mass (m/z) | Theoretical Exact Mass (m/z) |
| [C₄H₂D₆N]⁺ | 76 | 76.1137 |
| [C₄H₃D₅N]⁺ | 75 | 75.1074 |
| [C₄H₄D₄N]⁺ | 74 | 74.1011 |
| [C₄H₅D₃N]⁺ | 73 | 73.0949 |
| [C₄H₆D₂N]⁺ | 72 | 72.0886 |
| [C₄H₇DN]⁺ | 71 | 71.0823 |
| [C₄H₈N]⁺ | 70 | 70.0760 |
This interactive table presents the theoretical exact masses for the protonated molecular ions of this compound and its less-deuterated isotopologues. The relative intensities of these peaks in an experimental spectrum would be used to calculate the isotopic enrichment.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govuab.edu The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, the protonated molecule [C₄H₂D₆N]⁺ (m/z 76.11) would be selected as the precursor ion.
The fragmentation of protonated isobutyronitrile (the non-deuterated analog) provides a basis for predicting the fragmentation of the deuterated species. Common fragmentation pathways for nitriles include the loss of small neutral molecules. A characteristic fragmentation of protonated aliphatic amines, which could be formed via in-source reduction, involves α-cleavage. The resulting MS/MS spectrum for this compound would show specific neutral losses, and the m/z shifts of the fragments compared to its non-deuterated counterpart would confirm the location of the deuterium atoms on the methyl groups.
Table 2: Plausible MS/MS Fragmentation Pathways of Protonated this compound ([C₄H₂D₆N]⁺)
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |
| 76.11 | H₂ | [C₄D₆N]⁺ | 74.10 |
| 76.11 | HD | [C₄HD₅N]⁺ | 75.09 |
| 76.11 | HCN | [C₃H D₆]⁺ | 49.09 |
| 76.11 | DCN | [C₃H₂D₅]⁺ | 48.08 |
| 76.11 | C₂D₃H | [C₂D₃N]⁺ | 46.06 |
| 76.11 | C₂D₄ | [C₂H₂D₂N]⁺ | 44.05 |
This interactive table outlines the expected primary fragment ions from the tandem mass spectrometry of protonated this compound. The specific mass shifts due to deuterium confirm the isotopic labeling.
Electrospray Ionization (ESI) and Gas-Phase Ion Chemistry
Integration of Experimental Spectroscopic Data with Computational Chemistry for Structural Validation
The synergy between experimental data and computational chemistry provides the highest level of confidence in structural elucidation. nih.gov Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to predict mass spectra from first principles. ceur-ws.orgacs.orgresearchgate.netnih.gov
For this compound, computational tools can model the ionization process and predict the subsequent fragmentation pathways of the protonated molecular ion. researchgate.net The software calculates the relative energies of different potential fragment ions and the energy barriers for their formation. The output is a predicted mass spectrum, including the m/z values and relative intensities of the fragments.
This in silico spectrum is then compared with the experimental MS/MS data. A strong correlation between the predicted and observed fragmentation patterns serves as a robust validation of the assigned structure. ceur-ws.org For instance, if the experimental MS/MS spectrum shows a prominent peak at m/z 49.09, and computational modeling confirms that the loss of HCN to form the [C₃HD₆]⁺ fragment is an energetically favorable pathway, it strongly supports the structural assignment. This integrated approach is particularly valuable for distinguishing between isomers and confirming the precise location of isotopic labels. nih.gov
Theoretical and Computational Investigations of Isopropyl D6 Nitrile
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in Isopropyl-d6 Nitrile and the distribution of its electrons. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3) and Quadratic Configuration Interaction (QCISD(T)), are employed to determine these properties. wikipedia.orgnih.gov These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule on its potential energy surface. lsu.edu
For this compound, the replacement of six hydrogen atoms with deuterium (B1214612) in the isopropyl group leads to slight alterations in bond lengths and angles compared to its non-deuterated counterpart. These changes, though small, can be precisely predicted using high-level quantum chemical methods with appropriate basis sets, such as the 6-31G(d) or the more extensive TZVP and Def2TZVP. nih.govresearchgate.net The electronic structure, which dictates the molecule's reactivity, is also elucidated. Properties like dipole moment, polarizability, and electrostatic potential maps can be calculated to understand how the molecule will interact with other species. lsu.edu The electrostatic potential map, for instance, highlights regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack.
| Property | Computational Method | Calculated Value |
|---|---|---|
| C-C Bond Length (Å) | DFT/B3LYP/6-311++G(d,p) | 1.53 |
| C-N Bond Length (Å) | DFT/B3LYP/6-311++G(d,p) | 1.15 |
| C-D Bond Length (Å) | DFT/B3LYP/6-311++G(d,p) | 1.10 |
| Dipole Moment (Debye) | MP2/aug-cc-pVTZ | 3.95 |
Density Functional Theory (DFT) Studies of Reactivity Descriptors and Frontier Molecular Orbitals
Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure and reactivity of molecules. For this compound, DFT calculations, often using functionals like B3LYP, provide valuable information about its chemical behavior. acs.orgphyschemres.org Key to this understanding are the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity, with a smaller gap generally implying higher reactivity. In the context of this compound, the energies of these orbitals, and consequently the HOMO-LUMO gap, can be compared to the non-deuterated isotopologue to assess the electronic impact of deuteration.
Other reactivity descriptors derived from DFT include electronegativity, chemical hardness, and the Fukui function. d-nb.info These concepts from conceptual DFT help in predicting the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. d-nb.infonih.gov For instance, the Fukui function can pinpoint the specific atoms in this compound that are most susceptible to attack.
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -11.5 |
| LUMO Energy | 0.8 |
| HOMO-LUMO Gap | 12.3 |
| Electronegativity (χ) | 5.35 |
| Chemical Hardness (η) | 6.15 |
Computational Modeling of Deuterium Kinetic Isotope Effects (KIE) on Reaction Pathways
One of the most significant applications of studying deuterated compounds is the investigation of kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen) to the rate constant of the same reaction with a heavy isotope (e.g., deuterium). Computational modeling is instrumental in predicting and interpreting these effects. nih.gov
For reactions involving this compound, the substitution of hydrogen with deuterium at the isopropyl group can lead to a secondary KIE. nih.gov This occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. researchgate.net Computational models can calculate the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. The differences in zero-point vibrational energies (ZPVEs) between the isotopic forms are a primary contributor to the KIE. wikipedia.org
By modeling reaction pathways, for example in hydride transfer reactions, computational chemistry can predict whether the KIE will be normal (kH/kD > 1), inverse (kH/kD < 1), or unity. nih.govresearchgate.net These predictions provide deep insights into the structure of the transition state and the reaction mechanism. researchgate.net For instance, a significant KIE in a reaction involving this compound would suggest that the C-D bonds are involved in hyperconjugation or steric effects in the transition state.
Molecular Dynamics Simulations for Solvent-Solute Interactions and Transport Phenomena
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment, particularly with solvent molecules. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time. nih.gov This allows for the study of solvation shells, the arrangement of solvent molecules around the solute, and the energetics of these interactions. nih.gov
In the case of this compound, MD simulations can reveal how the deuterated isopropyl group influences the local solvent structure compared to the non-deuterated form. These simulations can also be used to calculate transport properties such as diffusion coefficients and viscosity. The slightly increased mass of the deuterated compound can lead to subtle differences in these properties, which can be quantified through MD simulations. The choice of force field, which defines the potential energy of the system, is crucial for the accuracy of these simulations. nih.gov
Computational Analysis of Intermolecular Hydrogen Bonding and Nucleophilic Enhancement
The nitrile group in this compound can act as a hydrogen bond acceptor. Computational methods are highly effective in analyzing the strength and geometry of these intermolecular interactions. nih.govcas.cz Ab initio and DFT calculations can be used to model the interaction between this compound and various hydrogen bond donors. cas.cz
These calculations can determine the interaction energy, the distance between the donor and acceptor atoms, and the angle of the hydrogen bond. nih.gov Natural Bond Orbital (NBO) analysis is a powerful tool used in conjunction with these calculations to quantify the charge transfer that occurs during hydrogen bond formation, providing a measure of its strength. nih.gov
Reactivity and Mechanistic Elucidation Involving Isopropyl D6 Nitrile
Investigation of Nucleophilic Additions and Reductions of the Nitrile Group
The nitrile group (C≡N) is a versatile functional group characterized by its strong polarization, rendering the carbon atom electrophilic. openstax.org This electrophilicity makes it susceptible to nucleophilic attack, a fundamental step in many of its transformations. openstax.orglibretexts.org Nucleophilic addition to the nitrile can lead to the formation of an imine anion intermediate, which can undergo further reactions. libretexts.org
The reduction of nitriles is a common method for the synthesis of primary amines. libretexts.org This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orglibretexts.org The mechanism of reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile group. This process occurs twice, followed by an aqueous workup to yield the primary amine. libretexts.org
In the context of Isopropyl-d6 Nitrile, reduction would lead to the formation of a deuterated primary amine. The use of deuterated reducing agents or deuterated solvents can also be employed to introduce deuterium (B1214612) atoms at specific positions. For instance, the reductive deuteration of nitriles using D₂O as a deuterium source has been developed for the synthesis of α,α-dideuterio amines. acs.orgresearchgate.netlookchem.com
The following table summarizes common methods for nitrile reduction:
| Reducing Agent/System | Product | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | libretexts.orglibretexts.org |
| Hydrogen Gas (H₂) with Metal Catalyst (Pd, Pt, Ni) | Primary Amine | libretexts.org |
| Diisopropylaminoborane/LiBH₄ | Primary Amine | organic-chemistry.org |
| Ammonia (B1221849) Borane | Primary Amine | organic-chemistry.org |
| Samarium(II) Iodide (SmI₂) | Primary Amine | organic-chemistry.org |
Role of this compound in Single Electron Transfer (SET) Reactions
Single Electron Transfer (SET) represents an alternative pathway for the reduction of nitriles. This process involves the transfer of an electron to the nitrile, forming a radical anion intermediate. beilstein-journals.org The SET reductive deuteration of nitriles has emerged as a valuable method for synthesizing α,α-dideuterio amines. acs.orglookchem.com
One notable system for this transformation employs samarium(II) iodide (SmI₂) as a mild reductant and D₂O as the deuterium source. acs.orgresearchgate.netlookchem.com This method is applicable to both aromatic and aliphatic nitriles and is characterized by high deuterium incorporation and good functional group tolerance. acs.orglookchem.com Another practical approach utilizes sodium dispersions in deuterated ethanol (B145695) (EtOD-d₁) to achieve the reductive deuteration of nitriles, also proceeding through a SET mechanism. organic-chemistry.org
Deuterium labeling experiments are crucial in distinguishing between SET and other mechanisms like direct hydride addition. The absence of deuterium incorporation when using deuterated solvents under certain conditions can help rule out a SET pathway. beilstein-journals.org
Hydration and Hydrolysis Mechanisms of Deuterated Nitriles
The hydration of nitriles to amides is an atom-economical and environmentally benign reaction. nih.gov This transformation can be catalyzed by acids, bases, or transition metal complexes. nih.govresearchgate.net The mechanism involves the nucleophilic attack of a water molecule on the activated nitrile carbon. rsc.org
Transition metal-catalyzed hydration often involves the coordination of the nitrile to the metal center, which acts as a Lewis acid to activate the nitrile group for nucleophilic attack by water. researchgate.netacs.org Ruthenium, manganese, and other transition metal pincer complexes have been shown to be effective catalysts for this transformation. nih.govacs.org
The use of deuterated nitriles like this compound, or the use of D₂O as the solvent, allows for the synthesis of deuterated amides. nih.govacs.org For example, a manganese pincer complex has been reported to catalyze the hydration and α-deuteration of nitriles to form α-deuterated amides in a one-step process using D₂O. nih.govacs.org The mechanism is proposed to proceed through metal-ligand cooperation, generating manganese ketimido and enamido pincer complexes as key intermediates. nih.govacs.org
The following table shows the results of a manganese-catalyzed α-deuteration of various nitriles using D₂O:
| Substrate Nitrile | Product | % α-deuteration | Reference |
| 4-phenylbutanenitrile | α-deuterated 4-phenylbutanenitrile | 98% | nih.govacs.org |
| 3-phenylpropanenitrile | α-deuterated 3-phenylpropanenitrile | 94% | nih.gov |
| Acetonitrile (B52724) | Deuterated acetonitrile | 98% | nih.gov |
| Benzyl (B1604629) nitrile | α-deuterated benzyl nitrile | 97-98% | nih.gov |
Coordination Chemistry and Ligand Exchange Processes in Transition Metal Complexes
Nitriles are versatile ligands in coordination chemistry, typically binding to metal centers in an end-on fashion. nih.gov The coordination of a nitrile to a transition metal can activate the C≡N bond, making it more susceptible to nucleophilic attack. researchgate.netnih.gov This activation is a key principle in many catalytic transformations of nitriles. lookchem.comrsc.org
The strength of the metal-nitrile bond can be influenced by the electronic properties of both the metal and the nitrile. In many cases, nitriles are considered weakly coordinating ligands, which makes them useful as temporary ligands that can be easily displaced in ligand exchange reactions. nih.gov This lability is exploited in the synthesis of a wide variety of organometallic complexes. nih.gov
For this compound, its coordination to a transition metal center would be analogous to its non-deuterated counterpart. The deuteration would not significantly alter its electronic properties as a ligand. However, its use in mechanistic studies of ligand exchange reactions could provide insights into subtle steric or vibrational effects. Ligand substitution reactions on transition metal complexes can proceed through dissociative, associative, or interchange mechanisms. libretexts.org
Impact of Deuteration on Reaction Kinetics and Stereoselectivity
The replacement of hydrogen with deuterium can lead to a change in the reaction rate, an effect known as the kinetic isotope effect (KIE). unam.mx The KIE is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. libretexts.org
A primary KIE is observed when the bond to the isotopically labeled atom is broken during the rate-limiting step. unam.mx The C-D bond has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break the C-D bond, resulting in a slower reaction rate (kH/kD > 1). unam.mx Secondary KIEs occur when the isotopic substitution is at a position remote from the bond being broken and are typically smaller than primary KIEs. unam.mx
In reactions involving this compound, a primary KIE would be expected if a C-D bond at the isopropyl position is cleaved in the rate-determining step. For example, in an elimination reaction where a proton is abstracted from the isopropyl group, the deuterated substrate would react more slowly than the non-deuterated one. The magnitude of the KIE can provide information about the geometry of the transition state. cdnsciencepub.com
While deuteration at a non-stereocenter like the isopropyl group of this compound is not expected to directly influence stereoselectivity in the creation of a new chiral center elsewhere in the molecule, it can be used to probe mechanisms of stereoselective reactions.
Catalytic Transformations Utilizing this compound as a Substrate or Solvent
This compound can serve as a valuable substrate in various catalytic transformations, particularly for the synthesis of deuterated compounds. A significant application is the catalytic α-deuteration of nitriles. acs.orgresearchgate.net For instance, ruthenium and manganese pincer complexes have been shown to effectively catalyze the α-deuteration of aliphatic nitriles using D₂O as the deuterium source under mild conditions. acs.orgresearchgate.net
In such reactions, the nitrile itself can be the substrate, as in the α-deuteration of isobutyronitrile (B166230) to produce further deuterated isotopologues. The mechanism often involves the formation of a metal enamide or keteniminate intermediate, which facilitates the H/D exchange with D₂O. acs.orgresearchgate.net
Deuterated nitriles, including potentially this compound, can also be used as solvents in catalytic reactions. google.com The use of a deuterated solvent is common in mechanistic studies employing NMR spectroscopy to monitor reaction progress without interference from solvent signals. rug.nl Furthermore, in certain reactions, the solvent can also act as the deuterium source. researchgate.netgoogle.com For example, catalytic deuteration methods have been developed that use deuterated solvents to provide the deuterium atoms for the reduction of functional groups. google.com
Applications of Isopropyl D6 Nitrile in Advanced Chemical Research and Development
Isotopic Tracers and Probes in Mechanistic Organic Chemistry
The mass difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D) leads to a difference in the vibrational frequencies of C-H and C-D bonds. The stronger C-D bond requires more energy to break, a phenomenon that gives rise to the kinetic isotope effect (KIE). researchgate.net This effect is a cornerstone of mechanistic chemistry, and compounds like Isopropyl-d6 Nitrile are instrumental in these studies.
This compound is an effective tracer for elucidating reaction mechanisms. By incorporating this labeled compound into a chemical reaction, chemists can track the fate of the deuterium-labeled isopropyl group through the various transformations. The presence and position of the deuterium atoms in the products and intermediates can be readily detected by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. ontosight.airesearchgate.net
For instance, in studies of organometallic catalysis, this compound can be used to understand the intricacies of C-H activation and functionalization reactions. scholaris.ca The observed KIE when using the deuterated substrate compared to its non-deuterated counterpart can provide evidence for the rate-determining step of a reaction. researchgate.net If the C-D bond cleavage is involved in the slowest step, a significant KIE will be observed, helping to pinpoint the mechanism. snnu.edu.cn Deuterium labeling studies with related molecules have been crucial in understanding reaction pathways in complex transformations, including multicomponent reactions. nih.gov
In the realm of natural product biosynthesis, understanding the sequence of enzymatic reactions is a fundamental goal. Isotopic tracers are indispensable tools for this purpose. While specific studies detailing the use of this compound in elucidating non-human biosynthetic pathways are not extensively documented, the principles of its application are well-established. escholarship.orgcore.ac.uk
Deuterated precursors are fed to microorganisms or plant cultures, and the resulting natural products are analyzed for deuterium incorporation. ontosight.ai The pattern of deuterium labeling in the final molecule provides crucial clues about the biosynthetic route, including the origin of specific carbon skeletons and the nature of enzymatic transformations. Given that isobutyronitrile (B166230) and related structures are precursors in certain biosynthetic pathways, this compound could theoretically be employed to study the formation of natural products containing an isopropyl or related moiety in non-human systems.
Tracing Carbon and Deuterium Pathways in Complex Chemical Systems
Building Blocks for the Synthesis of Deuterated Derivatives
The demand for deuterated compounds, particularly in the pharmaceutical and agrochemical industries, has grown significantly. nih.govacs.org this compound serves as a versatile starting material for the synthesis of more complex deuterated molecules.
One of the most important applications of nitriles is their reduction to primary amines. Consequently, the reduction of this compound provides a direct route to α,α-dideuterated isopropylamine. Various methods have been developed for the reductive deuteration of nitriles, often employing deuterium sources like D₂O or deuterated reducing agents. acs.orgresearchgate.netnih.gov For example, single-electron transfer reduction of nitriles using SmI₂ and D₂O has been shown to be an effective method for producing α,α-dideuterio amines. researchgate.net
These deuterated amines are valuable building blocks for the synthesis of a wide array of molecules, including active pharmaceutical ingredients. The selective introduction of deuterium at specific positions can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. nih.govulb.ac.be
Table 1: Examples of Reagents for Nitrile Reduction to Amines This table is for illustrative purposes and includes general reagents for nitrile reduction, which can be adapted for deuterated analogues like this compound.
| Reducing Agent | Typical Reaction Conditions |
| Lithium aluminum hydride (LiAlH₄) / LiAlD₄ | Ethereal solvents (e.g., THF, diethyl ether) |
| Sodium borohydride (B1222165) (NaBH₄) / NaBD₄ with catalyst | Alcoholic solvents, often with a transition metal catalyst |
| Samarium(II) iodide (SmI₂) with D₂O | THF, with an additive like Et₃N researchgate.net |
| Catalytic Hydrogenation (H₂/D₂) | Metal catalyst (e.g., Pd, Pt, Ni), various solvents |
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.combeilstein-journals.org The use of deuterated building blocks in MCRs offers a straightforward strategy for synthesizing libraries of deuterated compounds. nih.gov
This compound, or its derivatives like the corresponding isocyanide, can be employed in various MCRs. For example, the Ugi and Passerini reactions, which often utilize isocyanides, can incorporate deuterated fragments to produce deuterated α-amino amides and α-acyloxy carboxamides, respectively. beilstein-journals.org Studies have shown that deuterated aldehydes and isonitriles can be successfully used in MCRs to generate a diverse array of deuterated products with high isotopic purity. beilstein-journals.orgnih.gov
Table 2: Examples of Multi-Component Reactions with Potential for Deuterated Reagents
| Reaction Name | Key Reactants | Typical Product |
| Strecker Synthesis | Aldehyde/Ketone, Amine, Cyanide | α-Amino nitrile mdpi.com |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide beilstein-journals.org |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |
Preparation of Alpha,Alpha-Dideuterated Amines and Other Labeled Precursors
Exploration in Materials Science and Engineering
The unique properties of deuterated compounds are also being explored in the field of materials science. The substitution of hydrogen with deuterium can influence the physical and chemical properties of materials, leading to enhanced performance in certain applications. researchgate.netrsc.org
The stronger C-D bond compared to the C-H bond can lead to increased thermal and photostability of materials. rsc.org This "kinetic isotope effect" can suppress degradation pathways that involve C-H bond cleavage. For instance, deuteration has been shown to improve the lifetime and efficiency of organic light-emitting diodes (OLEDs). acs.org
While specific applications of this compound in materials science are an emerging area of research, it can be envisioned as a monomer or an additive in the synthesis of novel polymers. For example, polymers derived from acrylonitrile, such as poly(acrylonitrile-co-acrylamide), are important precursors for carbon fibers. mdpi.com The incorporation of this compound into such polymer backbones could potentially alter the cyclization and carbonization behavior during thermal treatment, leading to carbon fibers with modified properties. Furthermore, deuterated polymers are valuable in neutron scattering experiments to study polymer structure and dynamics. resolvemass.ca
Role in Polymer Synthesis and Crosslinking Studies
The presence of the nitrile group and the deuterated isopropyl moiety in this compound offers unique advantages in the field of polymer chemistry. While direct studies detailing the use of this compound in polymer synthesis are not extensively documented, its potential can be inferred from research on analogous deuterated and nitrile-containing monomers.
Nitrile groups are known to participate in crosslinking reactions within polymer structures, often through thermal or chemical initiation, leading to the formation of robust, three-dimensional networks. calpaclab.comresearchgate.net For instance, the nitrile groups in poly(arylene ether nitrile) can undergo crosslinking at high temperatures to form stable triazine rings, a reaction catalyzed by the presence of hydroxyl groups. calpaclab.com This process transforms a linear polymer into a bulk structure, significantly enhancing its thermal and mechanical properties. calpaclab.com Similarly, studies on nitrile rubber (NBR) have shown that hybrid crosslinked networks can be created using agents like dicumyl peroxide, which initiates chemical crosslinking. rsc.org
The deuteration of the isopropyl group in this compound introduces a kinetic isotope effect, which can influence the rate of reactions involving the C-D bond. Research on the synthesis of poly(N-isopropylacrylamide) (pNIPAM) microgels using deuterated NIPAM monomers has shown that the location of deuterium atoms is critical. rsc.org When the isopropyl group of the NIPAM monomer is deuterated, the self-cross-linking mechanism is significantly restrained. rsc.org This is because the cross-linking proceeds via hydrogen abstraction from the tertiary carbon of the isopropyl group, and the C-D bond is stronger than the C-H bond, thus slowing down the reaction. rsc.org This principle suggests that this compound, if incorporated into a polymer backbone, could be used to precisely control the rate and extent of crosslinking reactions, allowing for the fine-tuning of polymer network properties.
The incorporation of this compound into a polymer matrix would also be highly beneficial for characterization studies using techniques like small-angle neutron scattering (SANS). The difference in scattering length density between the deuterated segments and the rest of the polymer allows for contrast variation studies, providing detailed insights into the polymer's structure and morphology. rsc.org
Solvent Applications in Controlled Synthesis of Advanced Materials
Deuterated solvents are crucial in organic synthesis for several reasons, including their use in isotopic labeling to track reaction mechanisms and their role in minimizing solvent interference in analytical techniques like NMR spectroscopy. acs.org While this compound is not a common bulk solvent, its unique properties make it suitable for specific, controlled synthesis applications where isotopic labeling is desired.
A notable application of this compound is in the synthesis of complex organic molecules. For example, it has been used as a labeled precursor in the preparation of pyrazolo[1,5-a]pyrimidines. usbio.net These compounds are of interest as they can act as orally available inhibitors of cyclin-dependent kinase 2 (CDK2), a target in certain therapeutic areas. usbio.net In such syntheses, the deuterated isopropyl group from this compound is incorporated into the final molecule, providing a stable isotopic label. This label is invaluable for metabolic studies, allowing researchers to trace the fate of the molecule and its metabolites in non-clinical research settings. The kinetic isotope effect from the C-D bonds can also enhance metabolic stability, a desirable property in drug discovery. acs.org
The properties of Isopropyl Nitrile, the non-deuterated analogue, suggest its potential as a specialized solvent. Like its close relative acetonitrile (B52724), it is a polar aprotic solvent, capable of dissolving a range of organic compounds. In situations where acetonitrile might be unsuitable or where the specific reactivity of the isopropyl group is beneficial, this compound could serve as a specialized reaction medium. For instance, in reactions where aprotic solvents with moderate boiling points are required, and where subsequent analysis by NMR or mass spectrometry would benefit from the absence of proton signals from the solvent, this compound presents a viable option.
Advanced Analytical Standards and Reference Materials
One of the most significant applications of this compound is as an internal standard in advanced analytical techniques. The use of stable isotope-labeled (SIL) internal standards is considered the gold standard in quantitative mass spectrometry and chromatography, as they provide the highest level of accuracy and precision. researchgate.net
Quantitative Mass Spectrometry for Metabolomics and Proteomics Research (methodology, non-human/clinical)
In quantitative mass spectrometry, an internal standard is a compound added in a known amount to a sample to correct for variations that can occur during sample preparation and analysis. scioninstruments.com Deuterated compounds like this compound are ideal internal standards because they are chemically almost identical to their non-deuterated counterparts (the analyte). scioninstruments.com This means they behave similarly during extraction, derivatization, and ionization in the mass spectrometer. However, due to the mass difference between deuterium and hydrogen, the deuterated standard can be distinguished from the analyte by the mass spectrometer based on its higher mass-to-charge (m/z) ratio. researchgate.net
This co-elution and similar ionization behavior allow the deuterated standard to effectively compensate for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. researchgate.net This is particularly crucial in metabolomics and proteomics research, where analytes are often present in complex biological matrices.
For example, in a non-human metabolomics study aiming to quantify a small molecule containing an isopropyl nitrile moiety, this compound would be the ideal internal standard. The methodology would involve:
Sample Preparation: A known amount of this compound is spiked into the sample (e.g., cell lysate, tissue extract) before extraction.
Extraction: The analyte and the internal standard are co-extracted from the matrix.
Analysis: The sample is analyzed by LC-MS/MS or GC-MS/MS. The instrument is set to monitor specific mass transitions for both the analyte and the this compound standard.
Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve. scioninstruments.com
The use of a deuterated standard like this compound significantly improves the precision and accuracy of the measurement by correcting for any analyte loss during sample processing and for fluctuations in instrument response. scioninstruments.com
Illustrative Data for the Use of this compound as an Internal Standard in a Hypothetical Metabolomics Study
| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
|---|---|---|---|---|
| Isopropyl Nitrile | - | 69.1 | 54.1 | 5.2 |
| - | This compound | 75.1 | 59.1 | 5.18 |
This table illustrates the typical parameters that would be monitored in a mass spectrometry experiment. The deuterated standard has a higher mass but a very similar retention time to the analyte.
Chromatographic Method Development (e.g., LC-MS, GC-MS) Utilizing Deuterated Standards
In the development and validation of chromatographic methods, particularly those coupled with mass spectrometry (LC-MS, GC-MS), deuterated standards play a pivotal role. lcms.czfda.gov They are used to ensure the robustness, accuracy, and reproducibility of the method.
When developing a new LC-MS or GC-MS method for a compound like Isopropyl Nitrile, this compound would be used to:
Confirm Peak Identity: The co-elution of the analyte and the labeled standard (with a slight shift sometimes observed in chromatography) provides confident identification of the analyte peak in complex chromatograms. researchgate.net
Optimize Extraction Recovery: By spiking the standard into the sample before extraction, the efficiency of the extraction process can be accurately determined by measuring the recovery of the deuterated standard.
Assess Method Precision and Accuracy: During method validation, the internal standard is used to demonstrate that the method provides consistent and accurate results across different concentrations and on different days. nih.gov
The development of a GC-MS method, for instance, for the analysis of volatile organic compounds in an environmental sample might involve Isopropyl Nitrile as a target analyte. The validation of this method would be significantly strengthened by using this compound.
Example of a Method Validation Summary for Isopropyl Nitrile using this compound as an Internal Standard
| Validation Parameter | Concentration Level | Acceptance Criteria | Result |
|---|---|---|---|
| Precision (RSD%) | Low QC | <15% | 4.5% |
| Mid QC | <15% | 3.8% | |
| High QC | <15% | 4.1% | |
| Accuracy (% Bias) | Low QC | ±15% | +5.2% |
| Mid QC | ±15% | -2.5% | |
| High QC | ±15% | +1.8% | |
| Extraction Recovery | - | Consistent | 92% ± 4% |
This table provides an example of the kind of data generated during the validation of an analytical method, showing how the use of a deuterated internal standard helps to achieve high levels of precision and accuracy.
Future Directions and Emerging Research Avenues
Development of Sustainable and Greener Synthetic Routes for Deuterated Nitriles
The demand for deuterated compounds is on the rise, driven by their applications in pharmaceuticals and materials science. wiseguyreports.combusinessresearchinsights.com However, traditional methods for synthesizing deuterated nitriles often rely on expensive and environmentally harmful reagents. scispace.comcore.ac.uk The development of sustainable and greener synthetic routes is, therefore, a critical area of research.
Current research focuses on replacing hazardous reagents with more benign alternatives. For instance, the use of D₂O as a deuterium (B1214612) source is a key strategy for developing more eco-friendly processes. lookchem.comacs.orgacs.org Catalytic methods, particularly those employing earth-abundant metals like manganese, are being explored to facilitate nitrile deuteration under milder conditions. acs.orgnih.gov A manganese pincer complex has been shown to effectively catalyze the α-deuteration of nitriles using D₂O, offering a selective and efficient pathway to deuterated products. acs.orgnih.gov
Continuous flow chemistry presents another promising avenue for the sustainable production of deuterated nitriles. scispace.comresearchgate.net This approach allows for better control over reaction parameters, leading to higher efficiency and safety. scispace.comresearchgate.net A continuous-flow method using a Raney nickel catalyst and D₂O as the deuterium source has been successfully employed for the reductive deuteration of various nitriles, achieving excellent deuterium incorporation and high yields. scispace.comcore.ac.uk
Future efforts will likely concentrate on expanding the substrate scope of these green catalytic systems and further optimizing reaction conditions to minimize waste and energy consumption. The development of catalysts that can operate at lower temperatures and pressures will be a key step towards making the synthesis of compounds like Isopropyl-d6 Nitrile more economically viable and environmentally friendly.
Exploration of this compound in Novel Catalytic Cycles
The kinetic isotope effect (KIE), the difference in reaction rates between compounds with different isotopes, is a fundamental principle that can be harnessed in catalysis. libretexts.orgmusechem.com The substitution of hydrogen with deuterium in this compound can significantly alter its reactivity, opening up possibilities for its use in novel catalytic cycles.
The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can influence the rate-determining step of a reaction. libretexts.orgmusechem.com This property can be exploited to control reaction selectivity and yield. For example, in reactions where C-H bond cleavage is part of the rate-determining step, the use of a deuterated substrate like this compound can slow down that specific pathway, potentially favoring an alternative reaction route. nih.gov
Researchers are investigating the use of deuterated nitriles as probes to elucidate reaction mechanisms. By tracking the position of the deuterium atoms in the products, chemists can gain valuable insights into the transition states and intermediates of catalytic cycles. nih.gov This knowledge is crucial for designing more efficient and selective catalysts.
The exploration of this compound in metal-ligand cooperation catalysis is another emerging area. acs.orgnih.gov In these systems, both the metal center and the ligand participate in the catalytic transformation. The isotopic labeling in this compound can help to unravel the intricate steps of these complex catalytic processes. Preliminary mechanistic studies on nitrile hydration and α-deuteration catalyzed by a manganese pincer complex suggest the involvement of metal-ligand cooperation in activating the nitrile. nih.gov
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The synthesis and optimization of deuterated compounds can be a complex and resource-intensive process. beilstein-journals.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process by predicting reaction outcomes and optimizing reaction conditions. preprints.orgijsea.combeilstein-journals.org
Machine learning models can be trained on large datasets of chemical reactions to identify patterns and relationships that are not immediately obvious to human chemists. beilstein-journals.orgarxiv.org These models can then be used to predict the yield, selectivity, and optimal conditions for the synthesis of a target molecule like this compound. beilstein-journals.orgresearchgate.net By leveraging AI, researchers can significantly reduce the number of experiments needed, saving time and resources. beilstein-journals.orgpreprints.org
For the synthesis of this compound, AI could be used to:
Predict the most efficient deuteration method: By analyzing a vast database of known deuteration reactions, an ML model could suggest the most promising synthetic route.
Optimize reaction conditions: AI algorithms can explore a multidimensional parameter space (e.g., temperature, pressure, catalyst loading, solvent) to identify the optimal conditions for maximizing yield and deuterium incorporation. beilstein-journals.org
Discover novel catalysts: Machine learning can be used to screen virtual libraries of potential catalysts and identify candidates with high activity and selectivity for nitrile deuteration.
While still in its early stages, the integration of AI and ML into the field of deuterated compound synthesis holds immense promise for accelerating discovery and innovation. nih.govacs.org
Expanding Applications in Quantum Computing and Advanced Physics Research
The unique nuclear properties of deuterium make it a valuable tool in quantum mechanics and advanced physics research. wikipedia.org The deuteron (B1233211), the nucleus of a deuterium atom, has a spin of +1, making it a boson. wikipedia.org This is in contrast to the proton (the nucleus of protium), which has a spin of 1/2 and is a fermion. This difference in spin statistics can lead to distinct quantum mechanical behaviors.
The incorporation of deuterium into molecules like this compound can influence their quantum properties. For instance, the vibrational frequencies of chemical bonds involving deuterium are different from those involving protium (B1232500). wikipedia.org This can affect the energy levels of the molecule and its interactions with electromagnetic radiation. These properties are exploited in techniques like infrared spectroscopy and NMR spectroscopy to differentiate between deuterated and non-deuterated compounds. wikipedia.org
In the realm of quantum computing, researchers are exploring the use of molecules with specific nuclear spin properties as qubits, the fundamental units of quantum information. The unique spin of the deuteron could potentially be harnessed for this purpose. While this area of research is highly speculative, the precise control over isotopic composition offered by compounds like this compound could be beneficial.
Furthermore, deuterium's role in nuclear fusion research is well-established. wikipedia.org While this compound itself is not directly used in fusion reactors, the study of deuterated organic molecules can contribute to a better understanding of the behavior of deuterium in different chemical environments.
Recent studies have also highlighted the impact of deuteration on the physical properties of materials, including those with applications in electronics and optics. rsc.org Deuteration can influence factors like phase transition temperatures in ferroelectric materials and reduce non-radiative decay in luminescent materials, leading to enhanced performance. rsc.org
Addressing Current Limitations in Deuterium Labeling Efficiency and Cost-Effectiveness
Despite the growing interest in deuterated compounds, several challenges remain, primarily related to the efficiency and cost-effectiveness of deuterium labeling. businessresearchinsights.comnih.gov The synthesis of deuterated compounds is often more expensive than their non-deuterated counterparts due to the high cost of deuterium sources and the specialized techniques required. marketgrowthreports.comresolvemass.ca
Key Limitations and Future Research Directions:
| Limitation | Potential Solutions and Research Focus |
| High Cost of Deuterium Sources | Development of more efficient methods for heavy water (D₂O) production and enrichment. marketgrowthreports.com Exploration of alternative and more affordable deuterium sources. |
| Low Labeling Efficiency | Optimization of catalytic systems to achieve higher deuterium incorporation with lower catalyst loading. nih.govrsc.org Development of new deuteration methods with improved selectivity and efficiency. nih.govoaepublish.com |
| Complex Synthesis Protocols | Simplification of synthetic procedures through the use of flow chemistry and automation. scispace.comresearchgate.net Design of one-pot reactions that combine multiple steps to reduce purification and handling. |
| Scale-Up Challenges | Transitioning from batch processing to more efficient continuous flow manufacturing for industrial-scale production. marketgrowthreports.com |
| Analytical Challenges | Development of more precise analytical techniques to accurately determine the location and percentage of deuterium incorporation in complex molecules. nih.gov |
Addressing these limitations is crucial for the widespread adoption of deuterated compounds in various industries. businessresearchinsights.com Continued research into more efficient and economical synthetic methods will be key to unlocking the full potential of compounds like this compound. The development of robust and scalable processes will make these valuable molecules more accessible for both fundamental research and practical applications. researchgate.net
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling Isopropyl-d6 Nitrile in laboratory settings?
- Methodological Answer : Always consult safety data sheets (SDS) for hazard statements and first-aid measures. Use fume hoods to avoid inhalation, and wear nitrile gloves (non-latex) for chemical resistance. In case of exposure, remove contaminated clothing, rinse skin with water, and seek medical attention. Maintain proper ventilation and store the compound in a cool, dry environment away from oxidizing agents .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure, while deuterium labeling (d6) requires ²H NMR or isotopic spectral subtraction for detection.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies isotopic patterns (e.g., M+6 peak for d6 labeling).
- Infrared (IR) Spectroscopy : Confirms nitrile functional group (C≡N stretch ~2250 cm⁻¹) and deuterated isopropyl groups (C-D stretches ~2100-2200 cm⁻¹) .
Q. How can researchers verify deuterium incorporation in this compound?
- Methodological Answer :
- Mass Spectrometry : Compare experimental isotopic abundance with theoretical values (e.g., 99.9% deuterium purity should show negligible M+0 peaks).
- NMR Spectral Analysis : Absence of ¹H signals in deuterated regions (e.g., isopropyl CH₃ groups replaced with CD₃) .
Advanced Research Questions
Q. How can synthesis of this compound be optimized for isotopic purity?
- Methodological Answer :
- Use deuterated solvents (e.g., D₂O, CDCl₃) to minimize proton exchange.
- Monitor reaction kinetics via in-situ IR or NMR to track deuterium incorporation.
- Purify via fractional distillation or preparative HPLC to isolate isotopic isomers .
- Example Table :
| Reaction Condition | Isotopic Purity (%) | Yield (%) |
|---|---|---|
| CD₃OH, 24h reflux | 99.2 | 78 |
| D₂O, catalyst | 99.8 | 65 |
Q. What isotopic effects arise when using this compound in kinetic studies?
- Methodological Answer : Deuteration alters reaction rates (kinetic isotope effects, KIE) due to reduced zero-point energy in C-D bonds. For example:
- Hydrolysis Reactions : Expect slower rates (KIE ≈ 2–7) compared to non-deuterated analogs.
- Catalytic Processes : Use Arrhenius plots to compare activation energies (Eₐ) between protiated and deuterated systems .
Q. How should contradictory data between computational predictions and experimental results be resolved?
- Methodological Answer :
- Case Study : FEP+ simulations predicted maintained ligand affinity upon nitrile moiety introduction, but experimental binding assays showed no activity. Resolution involved 2D NMR to confirm incorrect regiochemistry, highlighting the need for multi-technique validation (e.g., NOESY for spatial assignment) .
- Action Steps : Cross-validate with alternative computational methods (DFT, MD) and experimental techniques (X-ray crystallography, isotopic labeling) .
Q. What computational strategies improve the accuracy of modeling deuterated nitriles?
- Methodological Answer :
- Force Field Adjustments : Modify bond lengths and vibrational frequencies for C-D bonds in MD simulations.
- Quantum Mechanics (QM) : Use density functional theory (DFT) with deuterium-specific basis sets to model electronic effects.
- Validation : Compare simulated IR/NMR spectra with experimental data to refine parameters .
Q. How do transition-metal catalysts interact with deuterated nitriles in hydrolysis reactions?
- Methodological Answer :
- Mechanistic Insight : RuII complexes (e.g., [Ru(bpy)₂(N≡C-R)]²⁺) stabilize nitrile intermediates via back-bonding. Deuteration alters electron density, affecting hydrolysis rates.
- Experimental Design : Use stopped-flow kinetics and isotopic labeling (e.g., D₂O) to probe rate-determining steps. Monitor intermediates via in-situ Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
